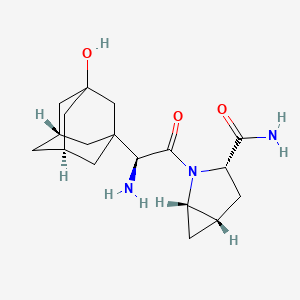
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is a complex organic compound with the molecular formula C11H10O2 It is known for its unique structure, which includes a methoxy group and a fused ring system
準備方法
Synthetic Routes and Reaction Conditions
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to produce this compound efficiently.
化学反応の分析
Types of Reactions
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism by which 8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy group and the fused ring system play crucial roles in its reactivity and binding affinity. Specific pathways and targets depend on the context of its application, whether in chemical reactions or biological systems.
類似化合物との比較
Similar Compounds
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: This compound shares a similar core structure but lacks the methoxy group.
Cyclopentadienebenzoquinone: Another related compound with a similar fused ring system.
1,4-Methanonaphthalene-5,8-dione: Similar in structure but with different functional groups.
Uniqueness
8-Methoxy-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,6-dione is unique due to the presence of the methoxy group, which influences its chemical reactivity and potential applications. This functional group can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
17198-13-9 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.225 |
InChI |
InChI=1S/C12H12O3/c1-15-9-5-8(13)12(14)11-7-3-2-6(4-7)10(9)11/h2-3,5-7,10-11H,4H2,1H3 |
InChIキー |
NCIHZOMMBOXFDM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C(=O)C2C1C3CC2C=C3 |
同義語 |
1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-8-methoxy- (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)

![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)


![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)



![4-[(2,6-Difluorophenyl)carbonyl]piperidine](/img/structure/B579950.png)
![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)

